4-Hydroxy-3-sulfanylbenzoic acid
Description
Properties
CAS No. |
59780-96-0 |
|---|---|
Molecular Formula |
C7H6O3S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
4-hydroxy-3-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H6O3S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,8,11H,(H,9,10) |
InChI Key |
QZIPTEUHXMBARA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
| Compound Name | Substituents | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 4-Hydroxybenzoic acid | -OH (C4) | 99-96-7 | C₇H₆O₃ | 138.12 |
| 3-Sulfanylbenzoic acid | -SH (C3) | 1077-34-9 | C₇H₆O₂S | 154.18 |
| 4-Hydroxy-3-methoxybenzoic acid | -OH (C4), -OCH₃ (C3) | 645-08-9 | C₈H₈O₄ | 168.15 |
| 4-Hydroxy-3-methylbenzoic acid | -OH (C4), -CH₃ (C3) | 499-76-3 | C₈H₈O₃ | 152.15 |
| Caffeic acid | -OH (C3, C4), -CH₂CH₂COOH (C1) | 331-39-5 | C₉H₈O₄ | 180.16 |
Key Observations :
- Functional Groups : The sulfanyl group in 4-hydroxy-3-sulfanylbenzoic acid distinguishes it from 4-hydroxybenzoic acid and methoxy/methyl derivatives. Sulfanyl groups are more nucleophilic than hydroxyl or methoxy groups, enabling participation in disulfide bond formation .
- Acidity: The pKa of 4-hydroxybenzoic acid is 4.58 (carboxylic acid) and 9.23 (phenolic -OH) . The sulfanyl group (pKa ~10–11) is less acidic than phenolic -OH but more reactive toward electrophiles.
Physicochemical Properties
Notes:
- The sulfanyl group’s presence likely reduces melting points compared to 4-hydroxybenzoic acid due to weaker intermolecular hydrogen bonding.
- Sulfanyl derivatives are prone to oxidation, forming disulfide linkages, unlike methoxy or methyl analogs .
Research Findings and Data Tables
Table 1: Acidity and Bioactivity Comparison
| Compound | pKa (Carboxylic Acid) | pKa (Phenolic -OH) | Bioactivity Highlights |
|---|---|---|---|
| This compound | ~4.5 (estimated) | ~9.2 (estimated) | Potential antioxidant, metal chelation |
| 4-Hydroxybenzoic acid | 4.58 | 9.23 | Preservative, antifungal |
| Caffeic acid | 4.40 | 8.60, 11.5 (dihydroxy) | Antioxidant, anti-inflammatory |
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 4-Hydroxy-3-sulfanylbenzoic acid to improve yield and purity?
- Methodology : Begin by screening reaction conditions (e.g., solvent polarity, temperature, catalysts) using analogs like 4-Hydroxy-3-methylbenzenesulfonic acid () and 4-(3-Chloro-4-fluorophenyl)benzoic acid (). Monitor intermediates via LC-MS or NMR to identify side reactions. Purification via recrystallization or preparative HPLC is recommended to isolate the sulfanyl-substituted product. Stability during synthesis must be monitored, as sulfhydryl groups are prone to oxidation ( ).
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology : Use H/C NMR to confirm aromatic substitution patterns and sulfanyl group integration. IR spectroscopy can validate hydroxyl (-OH) and sulfanyl (-SH) stretching vibrations. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For comparative analysis, reference spectral libraries such as NIST Chemistry WebBook ( ) or PubChem () are essential.
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to pH 2–12 buffers and temperatures ranging from 4°C to 40°C. Monitor degradation via HPLC-UV and track oxidation products (e.g., disulfide formation) using mass spectrometry. and highlight incompatibility with strong acids/oxidizing agents, necessitating inert storage conditions (e.g., argon atmosphere).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfhydryl group in this compound during nucleophilic substitution?
- Methodology : Perform kinetic studies under varying nucleophile concentrations (e.g., thiols, amines) and polar aprotic solvents (e.g., DMF, DMSO). Use density functional theory (DFT) calculations to map electron density around the sulfanyl group and predict regioselectivity. Compare results with structurally similar compounds like 4-Formyl-3-hydroxybenzoic acid () to identify steric/electronic influences.
Q. How can researchers resolve contradictions in reported bioactivity data for sulfanyl-substituted benzoic acids?
- Methodology : Apply meta-analysis frameworks to evaluate assay variability (e.g., cell line specificity, concentration ranges). For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability. Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) and reference standardized protocols from pharmacopeial sources ( ).
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like tyrosinase or cyclooxygenase, leveraging crystallographic data from related benzoic acids ( ). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. NIST thermodynamic data ( ) can refine force field parameters for accuracy.
Q. What experimental designs mitigate toxicity risks in in vivo studies involving sulfanyl-substituted benzoic acids?
- Methodology : Preclinical toxicity screening should include Ames tests for mutagenicity and acute toxicity assays in rodent models. Due to limited toxicological data ( ), prioritize dose-escalation studies with rigorous monitoring of hepatic/renal biomarkers. Structural analogs like 3-(4-Hydroxy-3-nitrophenyl)propanoic acid ( ) may provide comparative safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
